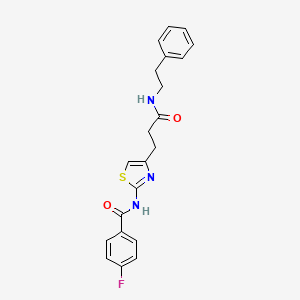

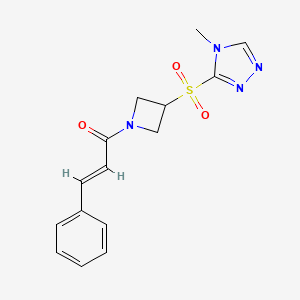

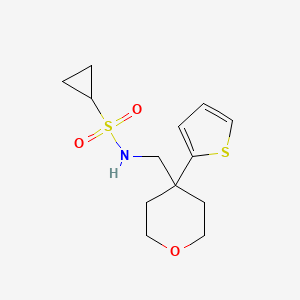

![molecular formula C20H21N5O2S B2818264 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide CAS No. 921789-51-7](/img/structure/B2818264.png)

2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are a class of five-membered heterocycles that contain three nitrogen and two carbon atoms . They have been extensively studied for more than a century due to their remarkable properties, making them promising candidates for drug development and treatment of various diseases .

Synthesis Analysis

The synthesis of similar compounds involves reactions such as the S-alkylation reaction . For instance, “2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4 H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one” was synthesized using an S-alkylation reaction of the "4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4 H-1,2,4-triazole-3-thiol" .

Molecular Structure Analysis

Triazoles have two isomers: 1,2,3-triazoles and 1,2,4-triazoles, based on the way nitrogen and carbon atoms connect between each other . The structure of the compound can be characterized using spectroscopic techniques like FT-IR, 1D and 2D NMR, and HRMS .

Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, a new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be characterized using techniques like IR and NMR spectroscopy . For instance, the IR spectrum of a similar compound showed signals for C=O groups at 1650–1712 cm−1 .

Aplicaciones Científicas De Investigación

Cytotoxicity Testing of Novel Derivatives : Balewski et al. (2020) synthesized a range of derivatives including those similar to the specified compound. They found that certain derivatives displayed cytotoxic potency against human cancer cell lines, suggesting potential applications in cancer treatment (Balewski et al., 2020).

Antimicrobial Activity : Güzeldemirci and Küçükbasmacı (2010) synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing imidazo[2,1-b]thiazole moiety, similar to the compound . These compounds exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).

Synthesis and Antimicrobial Evaluation of Pyrazole-Imidazole-Triazole Hybrids : Punia et al. (2021) synthesized pyrazole-imidazole-triazole hybrid compounds, which demonstrated significant antimicrobial activity, suggesting potential for use in antimicrobial treatments (Punia et al., 2021).

Synthesis of Guanidine Derivative : Balewski and Kornicka (2021) synthesized a guanidine derivative similar to the specified compound, indicating the versatility of these structures in creating new chemical entities (Balewski & Kornicka, 2021).

Anticancer Activity of Annelated Derivatives : Hassan et al. (2020) synthesized a series of annelated imidazo[2,1-c][1,2,4]triazole derivatives. They found considerable anticancer activity in some of these compounds against specific cancer cell lines (Hassan et al., 2020).

Anticonvulsant Activity of Alkanamide Derivatives : Tarikogullari et al. (2010) explored the anticonvulsant activity of alkanamide derivatives with structures similar to the compound . They identified specific derivatives with significant anticonvulsant activity (Tarikogullari et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-2-27-17-10-8-16(9-11-17)24-12-13-25-19(24)22-23-20(25)28-14-18(26)21-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEYTHDYZLCPJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)

![2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one](/img/structure/B2818187.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide](/img/structure/B2818194.png)

![1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2818198.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)